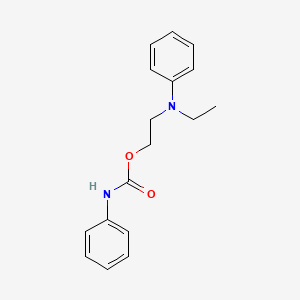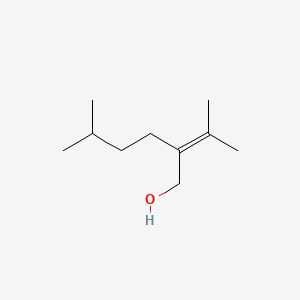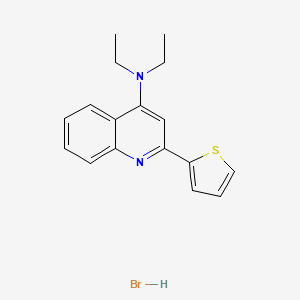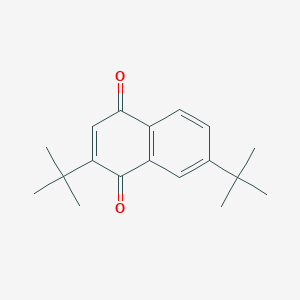
1-(1-Naphthyl)-1-dodecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthyl)-1-dodecanone is an organic compound characterized by the presence of a naphthalene ring attached to a dodecanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)-1-dodecanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 1-naphthyl ketone is reacted with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Naphthyl)-1-dodecanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or quinones.
Reduction: Yields alcohols.
Substitution: Results in functionalized naphthalene derivatives.
Applications De Recherche Scientifique
1-(1-Naphthyl)-1-dodecanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Naphthyl)-1-dodecanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
1-Naphthylamine: Shares the naphthalene ring but differs in functional groups.
1-Naphthol: Contains a hydroxyl group instead of a ketone.
1-Naphthylacetic acid: Features a carboxylic acid group.
Uniqueness: 1-(1-Naphthyl)-1-dodecanone is unique due to its long dodecanone chain, which imparts distinct physical and chemical properties compared to other naphthalene derivatives
Propriétés
Formule moléculaire |
C22H30O |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-naphthalen-1-yldodecan-1-one |
InChI |
InChI=1S/C22H30O/c1-2-3-4-5-6-7-8-9-10-18-22(23)21-17-13-15-19-14-11-12-16-20(19)21/h11-17H,2-10,18H2,1H3 |
Clé InChI |
YBVRNZTWGYQFKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)
![3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)




![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)

